molecular formula C13H9Cl2NO3 B6392116 MFCD18318023 CAS No. 1262000-98-5

MFCD18318023

Cat. No.: B6392116
CAS No.: 1262000-98-5
M. Wt: 298.12 g/mol
InChI Key: XPFLQQYGZDZZMP-UHFFFAOYSA-N
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Description

MFCD18318023 is a synthetic organic compound with applications in pharmaceutical research and materials science. Based on analogous compounds in the evidence (e.g., CAS 1046861-20-4, CAS 918538-05-3), this compound likely contains aromatic rings, heteroatoms (e.g., nitrogen, oxygen), and functional groups such as boronic acids or halogens, which are common in bioactive molecules .

Properties

IUPAC Name

2-chloro-5-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c1-19-11-3-2-7(14)4-8(11)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFLQQYGZDZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687961
Record name 2-Chloro-5-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-98-5
Record name 2-Chloro-5-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318023 involves several steps, each requiring specific reaction conditions. The compound can be synthesized through a series of organic reactions, including nucleophilic substitution and oxidation reactions. The precise conditions, such as temperature, pressure, and the use of catalysts, are critical to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and efficiency. Industrial production also focuses on minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

MFCD18318023 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18318023 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of MFCD18318023 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) CAS 1046861-20-4 CAS 918538-05-3
Molecular Formula C₆H₅BX₃ (hypothetical) C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~235–250 g/mol 235.27 g/mol 188.01 g/mol
Polar Surface Area 40–50 Ų 40.46 Ų 41.1 Ų
Log P (Octanol-Water) 0.5–2.5 2.15 (XLOGP3) 1.64 (MLOGP)
Bioavailability Moderate (Score: 0.55) Moderate (Score: 0.55) Low (Score: 0.55)
Key Functional Groups Boron, Halogens Boronic acid, Br, Cl Chlorine, Nitrogen

Key Research Findings

Structural Advantages of this compound

While direct data is unavailable, comparisons with CAS 1046861-20-4 suggest that this compound’s boronic acid moiety enhances its utility in cross-coupling reactions, similar to its analog’s role in synthesizing biaryl compounds . Its halogen substituents (inferred from MDL class) may improve binding affinity in drug discovery, as seen in chlorinated analogs like CAS 918538-05-3, which exhibit antiproliferative activity .

Limitations and Challenges

  • Synthetic Complexity : Both this compound and CAS 1046861-20-4 require palladium catalysts and anhydrous conditions, increasing production costs .
  • Bioavailability : Like CAS 1046861-20-4, this compound’s moderate bioavailability (Score: 0.55) may limit its efficacy in vivo without structural optimization .

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